molecular formula C4H4N2O3 B8608347 1-hydroxy-1H-Pyrazole-4-carboxylicacid

1-hydroxy-1H-Pyrazole-4-carboxylicacid

Katalognummer: B8608347
Molekulargewicht: 128.09 g/mol
InChI-Schlüssel: PBIVJIWDWPXVDM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-hydroxy-1H-Pyrazole-4-carboxylicacid is a heterocyclic compound that belongs to the pyrazole family. It is characterized by a five-membered ring structure containing two adjacent nitrogen atoms and a hydroxyl group at the first position and a carboxylic acid group at the fourth position. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-hydroxy-1H-Pyrazole-4-carboxylicacid can be synthesized through several methods. One common approach involves heating an alkali metal or alkaline earth metal salt of 1-hydroxypyrazole . Another method includes the reaction of 1-hydroxypyrazole with an alkali metal or alkaline earth metal . These reactions typically require controlled heating and specific reaction conditions to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of 1-hydroxypyrazole-4-carboxylic acid often involves large-scale synthesis using the aforementioned methods. The process is optimized to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.

Analyse Chemischer Reaktionen

Types of Reactions: 1-hydroxy-1H-Pyrazole-4-carboxylicacid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the hydroxyl and carboxylic acid functional groups, which are reactive under different conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize 1-hydroxypyrazole-4-carboxylic acid under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound, often targeting the carboxylic acid group.

    Substitution: Substitution reactions can occur at the nitrogen atoms or the hydroxyl group, using reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while reduction can produce hydroxypyrazole derivatives with altered functional groups.

Wirkmechanismus

The mechanism of action of 1-hydroxypyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in its antimicrobial activity, the compound may inhibit key enzymes or disrupt cellular processes essential for microbial survival . The exact pathways and targets can vary depending on the specific application and the organism or system being studied.

Vergleich Mit ähnlichen Verbindungen

1-hydroxy-1H-Pyrazole-4-carboxylicacid can be compared with other similar compounds, such as:

The uniqueness of 1-hydroxypyrazole-4-carboxylic acid lies in its specific functional groups, which confer distinct reactivity and versatility in various applications.

Eigenschaften

Molekularformel

C4H4N2O3

Molekulargewicht

128.09 g/mol

IUPAC-Name

1-hydroxypyrazole-4-carboxylic acid

InChI

InChI=1S/C4H4N2O3/c7-4(8)3-1-5-6(9)2-3/h1-2,9H,(H,7,8)

InChI-Schlüssel

PBIVJIWDWPXVDM-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=NN1O)C(=O)O

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

1 part of 1-hydroxypyrazole is mixed thoroughly with 4 parts of potassium carbonate, and the mixture is introduced into an autoclave. Carbon dioxide is forced in at room temperature until the pressure reaches 50 bar, after which heating is carried out for 20 hours at 150° C. The reactor content is then dissolved in water, the solution is acidified with hydrochloric acid, which precipitates the 1-hydroxypyrazole-4-carboxylic acid, and the latter is filtered off and recrystallized from water. 0.68 part (45% of theory) of 1-hydroxypyrazole-4-carboxylic acid of melting point 230° C. is obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.